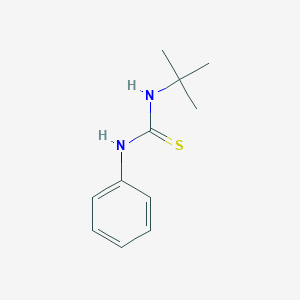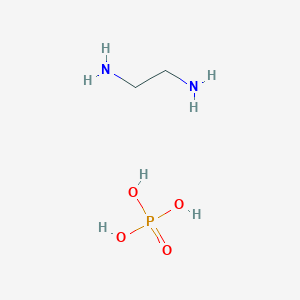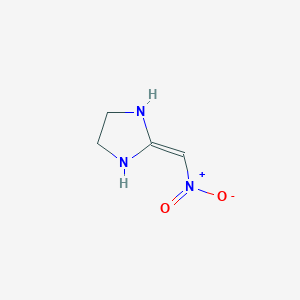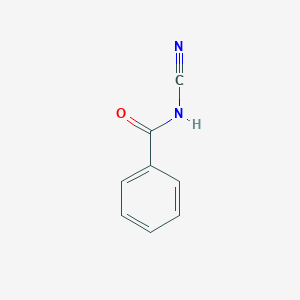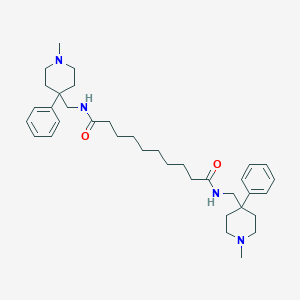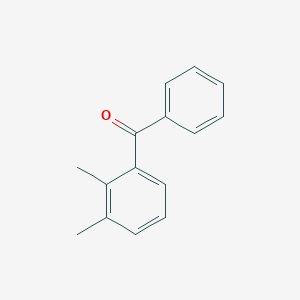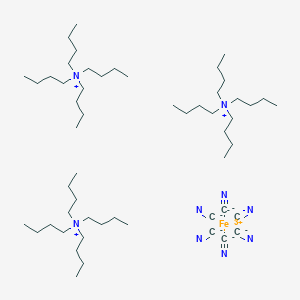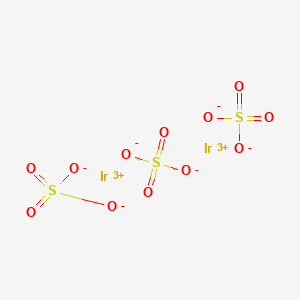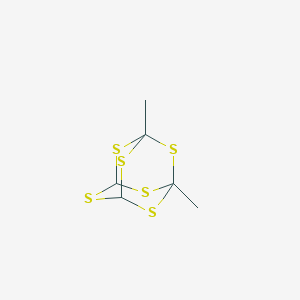
2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- is a sulfur-containing compound that has been of interest to researchers due to its unique structural properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- is not fully understood. However, it has been proposed that it may exert its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It has also been suggested that it may act as a drug delivery vehicle by forming stable complexes with drugs and targeting them to specific tissues or cells.
Biochemische Und Physiologische Effekte
Studies have shown that 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- exhibits low toxicity and has no significant adverse effects on biochemical and physiological parameters in animals. However, further studies are needed to fully understand its pharmacokinetics and toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- in lab experiments is its unique structural properties, which may lead to the development of novel materials and catalysts. However, its limited availability and high cost may pose a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for research on 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl-. One direction is the development of new synthetic methods to improve its availability and reduce its cost. Another direction is the investigation of its potential as a drug delivery vehicle for targeted drug delivery. Additionally, further research is needed to fully understand its mechanism of action and potential applications in materials science and catalysis.
Synthesemethoden
The synthesis method of 2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- involves the reaction of 1,3-dimethyladamantane with sulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the replacement of two carbon atoms in the adamantane ring with sulfur atoms, forming a hexathiaadamantane ring.
Wissenschaftliche Forschungsanwendungen
2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- has been studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, it has been investigated as a potential catalyst for various chemical reactions. In biomedical research, it has been studied for its potential as an anti-cancer agent and as a drug delivery vehicle.
Eigenschaften
CAS-Nummer |
13787-68-3 |
|---|---|
Produktname |
2,4,6,8,9,10-Hexathiaadamantane, 1,3-dimethyl- |
Molekularformel |
C6H8S6 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
1,3-dimethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H8S6/c1-5-8-3-7-4(9-5)11-6(2,10-3)12-5/h3-4H,1-2H3 |
InChI-Schlüssel |
HQCDAGRCFVLMSB-UHFFFAOYSA-N |
SMILES |
CC12SC3SC(S1)SC(S3)(S2)C |
Kanonische SMILES |
CC12SC3SC(S1)SC(S3)(S2)C |
Synonyme |
1,3-Dimethyl-2,4,6,8,9,10-hexathiaadamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



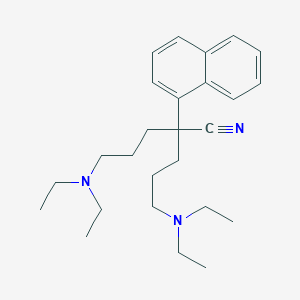
![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)
